NK1 Receptor Antagonism: IC50 Comparison vs. Aprepitant
1-Benzyl-4-phenylpiperidine-2,6-dione demonstrates measurable antagonism at the human Tachykinin receptor 1 (NK1), with an IC50 of 11.3 nM in a radioligand displacement assay using [125I]-Substance P in CHO cells [1]. In comparison, the marketed NK1 antagonist Aprepitant exhibits an IC50 of 0.09 nM under similar assay conditions [2]. This establishes a clear potency differential of approximately 125-fold, positioning this compound as a less potent but potentially useful tool compound for studies where partial antagonism or a distinct kinetic profile is desired.
| Evidence Dimension | NK1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 11.3 nM |
| Comparator Or Baseline | Aprepitant IC50 = 0.09 nM |
| Quantified Difference | Approximately 125-fold lower potency |
| Conditions | Radioligand displacement assay with [125I]-Substance P in CHO cells expressing human NK1 receptor |
Why This Matters
This specific potency range may be advantageous for studying NK1 receptor function without complete ablation of signaling, or for applications where a high-potency standard like Aprepitant is unsuitable.
- [1] BindingDB. BDBM50282929: 1-Benzyl-4-phenylpiperidine-2,6-dione. IC50: 11.3 nM for human Tachykinin receptor 1. View Source
- [2] Bertin Bioreagent. Aprepitant - Biochemicals - CAT N°: 14867. Product page with Ki and IC50 data. View Source
